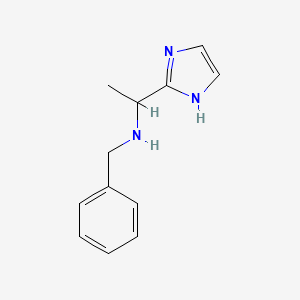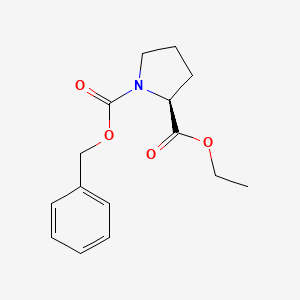![molecular formula C6H8ClNS B11775860 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound is known for its unique structural properties, which make it a valuable building block in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrrole precursor with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives .
科学研究应用
Chemistry: In chemistry, 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, such as anticancer agents and inhibitors of specific enzymes .
Industry: In the industrial sector, this compound is used in the development of new materials, including organic semiconductors and photovoltaic materials .
作用机制
The mechanism of action of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of small ubiquitin-like modifier (SUMO) family of proteins, which are involved in various cellular processes, including the regulation of gene expression and protein stability . By inhibiting these proteins, the compound can modulate cellular pathways and exert its biological effects.
相似化合物的比较
Thieno[3,4-c]pyrrole-4,6-dione: Known for its use in photovoltaic materials.
Dithieno[3,2-b2′,3′-d]pyrrole: Used in organic solar cells and hybrid solar cell applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their potential biological activities.
Uniqueness: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride stands out due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry. Its ability to inhibit SUMO proteins further distinguishes it from other similar compounds .
属性
分子式 |
C6H8ClNS |
|---|---|
分子量 |
161.65 g/mol |
IUPAC 名称 |
5,6-dihydro-4H-thieno[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H |
InChI 键 |
KREVWSYVKHGBMB-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1)SC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


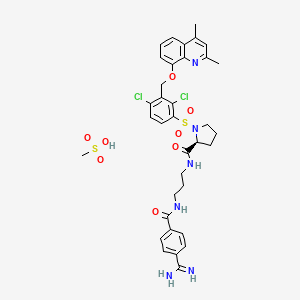
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
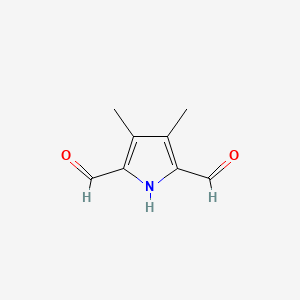
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
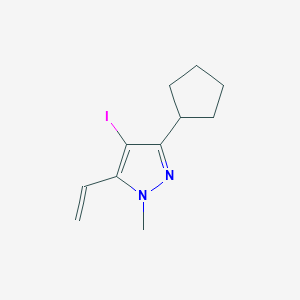
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
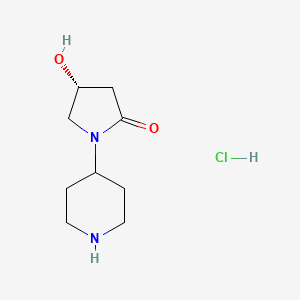
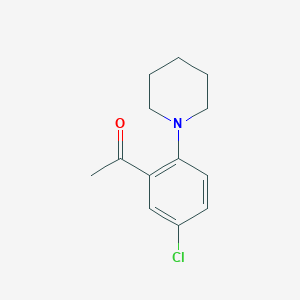
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)

